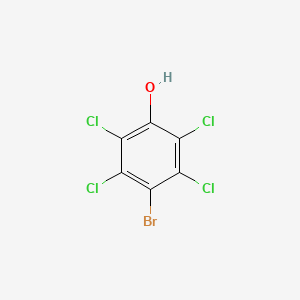

4-Bromo-2,3,5,6-Tetrachlorophenol

Description

Structure

3D Structure

Properties

CAS No. |

4091-48-9 |

|---|---|

Molecular Formula |

C6HBrCl4O |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

4-bromo-2,3,5,6-tetrachlorophenol |

InChI |

InChI=1S/C6HBrCl4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H |

InChI Key |

HPAQQFBSNYWRIP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)O |

Origin of Product |

United States |

Advanced Theoretical and Computational Investigations of 4 Bromo 2,3,5,6 Tetrachlorophenol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic and geometric properties of 4-Bromo-2,3,5,6-Tetrachlorophenol. These methods model the behavior of electrons and nuclei to predict molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. science.gov For halogenated phenols, DFT calculations, often at the B3LYP/6-31G(d) level of theory, are employed to optimize molecular geometries and ensure they correspond to minima on the potential energy surface through frequency calculations. scholarsresearchlibrary.com Such studies on related tetrachlorophenols have been performed to determine their optimized structures and vibrational frequencies. researchgate.netwisc.edu For instance, in a study of 2,3,4,5-tetrachlorophenol (B165442), DFT calculations at the B3LYP and B3PW91 levels with 6-311++G(d,p) and 6-311+G(d,p) basis sets were used to obtain the molecular structure, geometry, and vibrational frequencies. researchgate.net The calculated harmonic frequencies, when scaled, show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net These computational approaches are also applied to similar brominated and chlorinated phenols to understand their spectral features. researchgate.net

The optimized molecular structure of a molecule can be determined using methods like the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide good agreement with experimental data for similar organic compounds. ajchem-a.com

Table 1: Example of DFT Application in Vibrational Analysis

This table is illustrative and based on typical findings for similar halogenated phenols.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |

| O-H Stretch | 3450 | 3445 | Stretching of the hydroxyl group |

| C-C Stretch (aromatic) | 1580 | 1575 | Aromatic ring stretching |

| C-O Stretch | 1280 | 1275 | Stretching of the carbon-oxygen bond |

| C-Cl Stretch | 850 | 845 | Stretching of the carbon-chlorine bond |

| C-Br Stretch | 650 | 648 | Stretching of the carbon-bromine bond |

Data is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). mdpi.comedu.krd The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. edu.krdresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. dergipark.org.tr These include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E(HOMO). utm.my

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E(LUMO). utm.my

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." edu.krd

Chemical Softness (S): The reciprocal of hardness. A "soft" molecule has a small HOMO-LUMO gap and is more reactive. edu.krd

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. dergipark.org.tr

For a series of halogenated phenols, these quantum chemical parameters have been calculated using DFT to build QSAR models for toxicity. scholarsresearchlibrary.com The HOMO and LUMO energies, along with the energy gap, provide insights into the charge transfer and chemical reactivity of the molecule. science.gov

Table 2: Calculated Global Reactivity Descriptors for a Halogenated Phenol (B47542)

This table is illustrative and based on typical values for related compounds.

| Descriptor | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E(HOMO) | - | -6.880 |

| LUMO Energy | E(LUMO) | - | -1.475 |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.405 |

| Ionization Potential | I | -E(HOMO) | 6.880 |

| Electron Affinity | A | -E(LUMO) | 1.475 |

| Hardness | η | (I - A) / 2 | 2.703 |

| Softness | S | 1 / η | 0.370 |

| Electrophilicity Index | ω | (I + A)² / (8 * η) | 1.284 |

Values are based on a study of a similar brominated pyridine (B92270) derivative and are for illustrative purposes. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. researchgate.netuni-muenchen.de The MEP helps to predict where a molecule is likely to undergo electrophilic or nucleophilic attack. ajchem-a.com Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de For phenolic compounds, the MEP can reveal the relative polarity and identify sites for hydrogen bonding. researchgate.netajchem-a.com In related chlorophenols, the distribution of electron density is a key factor in determining biological activity, with positively charged regions potentially interacting with the plasma membranes of microorganisms. nih.gov

In this compound, the hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent chlorine atoms. This type of interaction significantly influences the molecule's conformation, stability, and acidity. researchgate.net Computational studies on ortho-chlorophenols have shown that intramolecular O-H···Cl hydrogen bonds stabilize the molecule. researchgate.net Similar interactions are expected in this compound. The strength and nature of these hydrogen bonds can be analyzed using theoretical methods like Natural Bond Orbital (NBO) analysis, which provides insights into charge delocalization and hyperconjugative interactions. researchgate.netwisc.edu The presence of multiple halogen substituents also creates a complex interplay of electronic and steric effects that can be elucidated through detailed computational analysis. researchgate.netacs.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Reactivity and Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. rivm.nl These models are crucial for predicting the reactivity and environmental fate of chemicals like this compound, especially when experimental data is scarce. rivm.nlwhiterose.ac.uk

For halogenated phenols, QSAR models have been developed to predict their toxicity to various organisms. scholarsresearchlibrary.comresearchgate.net These models often use quantum chemical descriptors, such as HOMO and LUMO energies, dipole moment, and other electronic parameters, to quantify the structural features responsible for the observed activity. scholarsresearchlibrary.comresearchgate.net The development of a robust QSAR model typically involves several steps: data set selection, calculation of molecular descriptors, feature selection, model building using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN), and rigorous model validation. scholarsresearchlibrary.comfiu.edu

QSPR models are used to predict physicochemical properties that are important for assessing the environmental fate of a chemical, such as its octanol-water partition coefficient (logP), which indicates its potential for bioaccumulation. rivm.nluni-rostock.de For polychlorinated compounds, these models can help estimate persistence and degradation pathways in the environment. The ultimate goal of QSAR/QSPR modeling is to provide reliable predictions that can be used in risk assessment frameworks. rivm.nlnih.gov

Predictive Models for Environmental Persistence Based on Structural Descriptors

The environmental persistence of a chemical is determined by its resistance to degradation processes and its distribution in various environmental compartments. Predictive models, grounded in the principles of QSAR/QSPR, utilize molecular structural descriptors to estimate environmentally significant properties. diva-portal.orgrivm.nl For this compound, a key descriptor influencing its environmental persistence is the octanol-water partition coefficient (log K_ow_ or logP), which indicates its hydrophobicity and lipophilicity. rivm.nl

A higher logP value suggests greater lipophilicity, leading to a higher tendency for the compound to partition into soil, sediments, and fatty tissues of organisms, a process known as bioconcentration. nih.govrivm.nl QSPR models often use logP as a primary descriptor to predict the bioconcentration factor (BCF), a critical parameter for assessing environmental persistence and bioaccumulation potential. nih.gov For instance, QSAR models for a large set of non-ionic organic compounds, including halogenated phenols, have demonstrated a strong correlation between log BCF and log K_ow_. nih.gov

Beyond hydrophobicity, other structural descriptors are crucial for building robust predictive models. These can include:

Topological descriptors: These indices describe the size, shape, and branching of a molecule.

Geometrical descriptors: These relate to the 3D aspects of the molecule, encoding information about its size.

Electronic descriptors: These quantify aspects of the electronic structure, such as orbital energies (e.g., E_LUMO_) which can indicate reactivity. europa.eu

Physicochemical properties: Calculated properties like molar refractivity and surface tension also contribute to the models. nih.govbioone.org

These descriptors are used to develop models that predict fate- and exposure-related parameters, which are essential for understanding a compound's persistence in the environment. rivm.nl The goal of these models is to estimate properties that govern a chemical's transport and accumulation, such as soil sorption and potential for bioaccumulation. whiterose.ac.uk

| Descriptor Class | Description | Relevance to Persistence |

|---|---|---|

| Hydrophobicity (logP) | Measures the partitioning of a compound between an oily (octanol) and an aqueous phase. rivm.nl | High logP correlates with greater partitioning into soil, sediment, and biota, leading to increased persistence and bioaccumulation potential. nih.gov |

| Topological Descriptors | Numerical values derived from the molecular graph, describing connectivity and shape. nih.gov | Influences how the molecule interacts with environmental matrices and biological membranes. |

| Electronic Descriptors | Quantify the electronic properties of the molecule, such as orbital energies and charge distributions. europa.eu | Relates to the compound's susceptibility to chemical and biological degradation reactions. |

| Geometrical Descriptors | Describe the three-dimensional size and shape of the molecule. nih.gov | Affects transport properties and the ability to fit into active sites of degradative enzymes. |

Correlation with Molecular Descriptors for Reaction Kinetics

The reaction kinetics of this compound, which govern its transformation and degradation rates, can be investigated using computational methods that correlate reaction rates with specific molecular descriptors. Density Functional Theory (DFT) calculations are particularly powerful for gaining insights into the structure and chemical reactivity of halogenated phenols. scholarsresearchlibrary.comresearchgate.net These calculations can determine a variety of quantum chemical parameters that serve as descriptors for reactivity.

Key molecular descriptors correlated with reaction kinetics include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (E_HOMO_) and the Lowest Unoccupied Molecular Orbital (E_LUMO_) are fundamental indicators of a molecule's ability to donate or accept electrons, respectively. A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Dipole Moment: This descriptor provides information about the polarity of the molecule, which influences its interaction with polar reactants and solvents.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting reaction pathways like substitution reactions.

Bond Dissociation Energies: Calculating the energy required to break specific bonds (e.g., C-Br or C-Cl) can predict the likelihood and initial steps of degradation pathways, such as reductive dehalogenation.

Studies on similar compounds, like halogenated anilines, show that the presence and position of halogen atoms significantly influence reactivity and binding affinity to enzymes, such as chloroperoxidase, which can catalyze oxidation. The types of reactions this compound can undergo include nucleophilic substitution, oxidation, and reduction. Computational models can predict the feasibility and rates of these reactions by correlating kinetic data with the aforementioned electronic and structural descriptors.

Multivariate Statistical Analysis Techniques in QSAR Development

The development of robust QSAR models for predicting the biological activity or toxicity of compounds like this compound relies on sophisticated multivariate statistical techniques. scholarsresearchlibrary.comresearchgate.net These methods are essential for handling the large number of potential molecular descriptors and for establishing a statistically significant relationship between a compound's structure and its activity. scholarsresearchlibrary.compsu.edu

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used as an initial step in QSAR studies. scholarsresearchlibrary.com It reduces the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components. scholarsresearchlibrary.com This helps in understanding the distribution of compounds in the dataset and identifying outliers. scholarsresearchlibrary.com

Multiple Linear Regression (MLR): MLR is a widely used method to model the linear relationship between a dependent variable (e.g., toxicity) and a set of independent variables (molecular descriptors). scholarsresearchlibrary.comut.ac.ir The goal is to create a simple and interpretable mathematical equation. For instance, in a study on 43 halogenated phenols, an MLR model was developed to predict toxicity against Tetrahymena pyriformis, yielding significant statistical results. researchgate.net

Non-Linear Regression (NLR): When the relationship between molecular descriptors and biological activity is not linear, non-linear regression models are employed. These can capture more complex interactions and often provide a better fit to the data than linear models. scholarsresearchlibrary.comresearchgate.net

Artificial Neural Networks (ANN): ANNs are powerful computational tools inspired by the structure of the human brain, capable of modeling highly complex and non-linear relationships. nih.gov They consist of interconnected layers of "neurons" that process information. nih.gov In several QSAR studies on phenols, ANNs have demonstrated superior predictive performance compared to linear methods like MLR, suggesting that the toxicity of these compounds is governed by complex, non-linear mechanisms. scholarsresearchlibrary.comresearchgate.net

| Statistical Model | Principle | Key Findings for Halogenated Phenols | Reference |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Models a linear relationship between descriptors and activity. | A model for 43 halogenated phenols showed good correlation (R² = 0.804, RMSE = 0.322). researchgate.net Another study on 250 phenols found that models using logP combined with other descriptors were improved after removing outliers (R² = 0.71, Q² = 0.69). ut.ac.ir | researchgate.netut.ac.ir |

| Partial Least Squares (PLS) | A regression method similar to PCA and MLR, suitable for when descriptors are numerous and correlated. | A PLS model using a full set of descriptors for 250 phenols yielded a good model with R² of 0.78 and Q² of 0.64. ut.ac.ir | ut.ac.ir |

| Artificial Neural Network (ANN) | A non-linear modeling technique that can capture complex relationships. | Studies consistently show that ANN models provide more effective predictions of halogenated phenol toxicity compared to MLR and MNLR methods. scholarsresearchlibrary.comresearchgate.net Genetic algorithm-ANN models have also been used to generate robust QSARs. nih.gov | scholarsresearchlibrary.comresearchgate.netnih.gov |

Environmental Occurrence, Distribution, and Fate of Halogenated Phenols Including 4 Bromo 2,3,5,6 Tetrachlorophenol

Anthropogenic and Natural Sources of Halogenated Phenols

The introduction of halogenated phenols into the environment stems from a variety of sources, both man-made and natural. These compounds can be released from industrial and agricultural activities, formed as byproducts of water treatment, or synthesized through natural biological and chemical processes.

Industrial processes are a significant source of halogenated phenols in the environment. nih.gov The chemical, petroleum, dye, and pharmaceutical industries, in particular, can release these compounds into surface waters through their wastewater discharge. pjoes.com For instance, the production and use of pesticides, such as phenoxyherbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and phenolic biocides like pentachlorophenol (B1679276) (PCP), contribute to their environmental load. pjoes.com Textile industries have also been identified as a source of phenolic compounds in their effluents. ut.ac.ir Chlorophenols, a major group of halogenated phenols, are often found in industrial wastewater from pesticide plants, refineries, and wood and paper mills. aloki.hu

Agricultural activities also contribute to the release of halogenated phenols. The use of certain pesticides can introduce these compounds into the environment, which can then be transported into water bodies through runoff. pjoes.com

Water disinfection processes, particularly chlorination, can lead to the formation of halogenated phenols. publications.gc.ca When chlorine is used to treat water containing natural organic matter, such as phenols, it can result in the formation of chlorinated and brominated disinfection byproducts. escholarship.orgnih.gov The reaction of hypochlorous acid (HOCl) with phenolic compounds is a primary pathway for the formation of chlorophenols during drinking water treatment. escholarship.org The presence of bromide ions in the water can lead to the formation of brominated phenols. nih.gov For example, the chlorination of seawater for industrial biofouling control is a known source of halogenated byproducts, including brominated phenols. researchgate.net

The types and concentrations of halogenated phenols formed during water treatment depend on various factors, including the concentration of precursors, the chlorine dose, and the presence of other substances like bromide and ammonia. escholarship.orgnih.gov

Halogenated phenols are not solely the result of human activities; they are also produced through natural processes. oup.com A wide variety of marine organisms, including bacteria, algae, and invertebrates, are known to synthesize these compounds. nih.govencyclopedia.pubsibran.ru In the marine environment, brominated phenols are particularly common, a reflection of the higher concentration of bromide in seawater. nih.govnih.gov Marine bacteria, for instance, have been identified as producers of polybrominated diphenyl ethers (PBDEs). nih.gov

Terrestrial environments also contribute to the natural production of halogenated compounds. Wood-rotting fungi and other microorganisms can produce chlorinated phenols. pjoes.comnih.gov Furthermore, abiotic processes in soils and sediments, such as the alkylation of halide ions during the oxidation of organic matter, can also form volatile halogenated organic compounds. nih.gov

Environmental Distribution and Compartmentalization

Once released into the environment, halogenated phenols, including 4-bromo-2,3,5,6-tetrachlorophenol, can be found in various environmental compartments. Their distribution is influenced by their physical and chemical properties, as well as environmental conditions.

Halogenated phenols are frequently detected in a range of aquatic environments. They have been found in industrial and municipal wastewater, which can act as significant point sources to surface waters. pjoes.comresearchgate.net For example, seven different halophenols were detected in the effluents of six wastewater treatment plants, with concentrations reaching up to 340 ng/L. researchgate.net

These compounds have also been identified in surface waters, including rivers and lakes. aloki.hu A review of chlorophenol occurrence in China's aquatic environments revealed the presence of compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and pentachlorophenol (PCP) in major rivers. aloki.hu In some cases, industrial discharges are the primary source of these contaminants in surface water. nih.gov

Groundwater can also become contaminated with halogenated phenols, often through leaching from landfills or contaminated industrial sites. nih.gov For instance, 2-chlorophenol (B165306) and 2,4-DCP have been detected in the leachate from municipal and industrial landfills. nih.gov

In marine environments, the discharge of chlorinated effluents from industrial plants can lead to the presence of brominated phenols in seawater. researchgate.net Bromoform is often the most abundant of these byproducts, with the highest concentrations found near industrial outfalls. researchgate.net

Due to their chemical properties, some halogenated phenols have a tendency to adsorb to sediments and suspended particulate matter in aquatic systems. researchgate.net This can lead to their accumulation in these compartments, where they can persist for extended periods.

Studies have detected various brominated and chlorinated phenols in marine and estuarine sediments. For example, 2,4,6-tribromophenol (B41969) (2,4,6-TBP) has been found in marine sediments, with concentrations influenced by both anthropogenic inputs and natural production. researchgate.net In the Baltic Sea, 2,4-dibromophenol (B41371) (2,4-DBP) has been detected in sediments at concentrations ranging from 5 to 13 μg/kg. researchgate.net Similarly, chlorophenols like PCP are known to strongly adsorb to sediments due to their lipophilicity and ionization properties. researchgate.net

The presence of these compounds in sediments is a concern as they can potentially be released back into the water column and may be available for uptake by benthic organisms.

Atmospheric Presence and Medium-Range Transport

Halogenated phenols can be introduced into the atmosphere through various pathways, including industrial emissions and combustion processes. Once airborne, their persistence and potential for transport depend on their chemical stability and partitioning behavior between the gas and particulate phases.

Factors such as wind patterns and temperature play a crucial role in the movement of these pollutants. usgs.gov Climate change, particularly rising temperatures and retreating sea ice in arctic regions, may lead to the revolatilization of deposited POPs, reintroducing them into the atmosphere. researchgate.netclimahealth.info

Environmental Partitioning and Bioaccumulation Mechanisms

The environmental distribution of this compound is largely dictated by how it partitions between water, soil, sediments, and living organisms. Key physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), are critical in determining this behavior. Unfortunately, specific experimental data for this compound are scarce. Therefore, the behavior of structurally similar compounds is often used to infer its environmental fate.

Physicochemical Properties of Related Halogenated Phenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility | Log Kow |

| 4-Bromo-2-chlorophenol | C6H4BrClO | 207.45 | 47-49 | 232-235 | Partly miscible | 3.1 |

| 2,3,4,6-Tetrachlorophenol (B30399) | C6H2Cl4O | 231.9 | 56-58 | 145 (at 15 mmHg) | 183.2 mg/L at 25°C | 4.45 |

| 2,3,5,6-Tetrachlorophenol (B165523) | C6H2Cl4O | 231.9 | 115 | Decomposes | Insoluble | 3.88 |

This table presents data for related compounds to provide context due to the limited availability of specific data for this compound.

Sorption to Suspended Solids and Sediments

The tendency of a chemical to attach to particles in the water column and in bottom sediments is a crucial factor in its environmental distribution. This process, known as sorption, is heavily influenced by the compound's hydrophobicity (water-hating nature), which is often indicated by its Kow value. Generally, compounds with higher Kow values tend to sorb more strongly to organic matter in soils and sediments. nih.govnih.gov

For halogenated phenols, sorption is also affected by the pH of the surrounding water, as this determines whether the phenol (B47542) is in its neutral or ionized form. nih.govnih.gov The sorption of chlorinated phenols to natural sediments and aquifer materials has been documented, with the organic carbon content of the solid material playing a significant role. acs.org While specific sorption coefficients (Koc) for this compound are not available, the estimated Koc for 2,3,5,6-tetrachlorophenol is approximately 3100, suggesting it would have slight mobility in soil. nih.gov Similarly, Koc values for 2,3,4,6-tetrachlorophenol in various sediments ranged from 6040 to 7690, indicating it is expected to be immobile in soil. nih.gov

Volatilization Potential from Water Surfaces

Volatilization is the process by which a substance evaporates from a liquid, such as a lake or river, into the atmosphere. The likelihood of this occurring is determined by the compound's Henry's Law constant, which relates its concentration in the air to its concentration in water at equilibrium.

For many persistent organic pollutants, volatilization can be a significant pathway for their removal from aquatic environments and subsequent long-range atmospheric transport. epa.govresearchgate.net However, for some phenolic compounds, especially those with lower volatility, this process may be less important. The Henry's Law constant for 2,3,4,5-tetrachlorophenol (B165442) is estimated to be low, suggesting it is essentially nonvolatile from water surfaces. nih.gov Given the structural similarities, it is plausible that this compound would also exhibit low volatilization potential from water.

Bioaccumulation in Environmental Organisms

Bioaccumulation is the buildup of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment. researchgate.netnih.govsfu.canih.gov This is a significant concern for persistent, hydrophobic compounds, as they can be passed up the food chain, leading to higher concentrations in top predators. The bioconcentration factor (BCF) is a common measure of a chemical's potential to bioaccumulate in aquatic organisms from the water. sfu.caepa.gov

Environmental Transformation and Degradation Pathways of 4 Bromo 2,3,5,6 Tetrachlorophenol

Chemical Degradation Processes

The chemical degradation of 4-Bromo-2,3,5,6-Tetrachlorophenol is a critical area of study due to its persistence and potential toxicity in the environment. This section examines the non-biological processes that can lead to its transformation and breakdown.

Photochemical Transformations of Halogenated Phenols

Photochemical transformation is a significant pathway for the degradation of halogenated phenols in the aquatic environment. This process involves the absorption of light, which can lead to the breakdown of the chemical structure. The efficiency and byproducts of these reactions are influenced by various environmental factors.

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. The rate of this process is dependent on the compound's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process. While specific data for this compound is limited, studies on related compounds such as pentachlorophenol (B1679276) (PCP) show that photolytical degradation in water can produce various tetrachlorophenol isomers, including 2,3,5,6-tetrachlorophenol (B165523) (2,3,5,6-TeCP). The quantum yields for the disappearance of halogenated phenols are influenced by pH. For instance, the decomposition rate of tetrabromobisphenol A (TBBPA) is significantly higher at pH 8 than at pH 6. nih.gov

| Compound | Condition | Observation | Reference |

| Pentachlorophenol (PCP) | Photolytical degradation in water | Production of 2,3,5,6-TeCP among other chlorinated products. | |

| Tetrabromobisphenol A (TBBPA) | Aqueous solution | Decomposition rate is six times higher at pH 8 than at pH 6. | nih.gov |

In natural waters, indirect photolysis can occur through photosensitized reactions. Dissolved organic matter, such as humic substances, can absorb sunlight and transfer the energy to other compounds, like halogenated phenols, leading to their degradation. scispace.com These reactions can be a dominant transformation pathway for certain contaminants in aquatic environments. scispace.com For example, the dechlorination of pentachlorophenol (PCP) can be photosensitized by carbazole, with 2,3,4,5-tetrachlorophenol (B165442) being a primary product. researchgate.net

The photolysis of halogenated phenols can lead to the formation of various byproducts through mechanisms such as reductive dehalogenation. In the case of brominated phenols, this can result in the cleavage of the carbon-bromine bond. The degradation of tetrabromobisphenol A (TBBPA), for instance, yields several isopropylphenol derivatives. nih.gov The further chlorination of 2,4,6-trichlorophenol (B30397) can lead to the formation of 2,3,4,6-tetrachlorophenol (B30399) and pentachlorophenol. epa.gov Bromination of chlorophenols can also occur, yielding various bromo-chloro-phenols. epa.govgoogle.com

Advanced Oxidation Processes (AOPs) for Halogenated Phenol (B47542) Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are considered highly effective for the degradation of persistent organic pollutants like halogenated phenols. researchgate.netresearchgate.netnih.gov

Hydroxyl radicals are powerful, non-selective oxidizing agents that can initiate the degradation of halogenated phenols through several mechanisms. One primary pathway is the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical. psu.edu This intermediate can then undergo further reactions, leading to the breakdown of the phenol.

Another important mechanism is electron transfer, where the hydroxyl radical abstracts an electron from the phenolate (B1203915) anion, forming a phenoxyl radical. psu.edu The relative importance of OH-addition versus electron transfer depends on the specific halogenated phenol. For instance, with pentabromophenolate, approximately 73% of the reaction with hydroxyl radicals proceeds via electron transfer. psu.edu In the degradation of 2,4,5-trichlorophenol (B144370), evidence points to the formation of two different •OH-adducts. researchgate.net

The degradation of 2,3,5,6-tetrachlorophenol by Fenton reagents, an AOP, has been shown to produce chlorinated quinoid intermediates and semiquinone radicals. researchgate.netnih.gov The formation of these species is believed to be responsible for the chemiluminescence observed during the degradation process. researchgate.netnih.gov

| Degradation Process | Reactant | Key Mechanisms | Intermediates/Products | Reference |

| Hydroxyl Radical Reaction | Pentabromophenolate | Electron Transfer (73%) | Phenoxyl radical | psu.edu |

| Fenton Reagent Degradation | 2,3,5,6-Tetrachlorophenol | Hydroxyl radical attack | Chlorinated quinoids, semiquinone radicals | researchgate.netnih.gov |

| Hydroxyl Radical Reaction | 2,4,5-Trichlorophenol | OH-Addition | Two different •OH-adducts | researchgate.net |

Sulfate (B86663) Radical-Induced Oxidation Mechanisms

Sulfate radical-based advanced oxidation processes (AOPs) are effective for degrading organic pollutants. acs.org These methods typically involve persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate sulfate radicals (SO₄•⁻), which are highly reactive and can effectively break down organic molecules. acs.org The degradation efficiency of organic pollutants is influenced by factors such as pH, persulfate dosage, and reaction time. acs.org

The primary oxidation mechanisms in these systems include radical-induced oxidation by SO₄•⁻ and hydroxyl radicals (OH•), singlet oxygenation, and electron-mediated transfer. acs.org In the case of substituted phenols, phenoxyl radicals can play a crucial role in determining the primary degradation pathways. nih.gov For instance, in the degradation of salbutamol, a benzophenone (B1666685) derivative is formed through the oxidation of the phenoxyl radical. nih.gov In contrast, for terbutaline, the addition of OSO₃H to the aromatic ring is the major pathway as the transformation of the phenoxyl radical to a benzoquinone is not feasible. nih.gov The reactivity of substituted phenols towards sulfate radicals can be influenced by the nature and position of substituents on the aromatic ring. nih.gov

Fenton-like Systems for Oxidative Degradation

Fenton-like systems, which utilize iron catalysts and an oxidant like hydrogen peroxide, are employed for the oxidative degradation of halogenated phenols. mdpi.commdpi.com These systems can mimic the activity of oxidative enzymes such as ligninases and peroxidases. mdpi.com Iron(III)-porphyrin complexes, for example, can catalyze the oxidative dechlorination of chlorophenols. mdpi.com However, a challenge with these catalysts is their potential for self-degradation under highly oxidative conditions. mdpi.commdpi.com

The degradation of 2,3,5,6-tetrachlorophenol (2,3,5,6-TeCP) by Fenton reagents has been found to produce chlorinated quinoid intermediates and semiquinone radicals. researchgate.net Notably, the strongest intrinsic chemiluminescence among all nineteen chlorophenolic persistent organic pollutants was observed during the degradation of 2,3,5,6-TeCP, which is attributed to the formation of tetrachlorinated quinoids and quinone-dioxetanes. researchgate.net The type and yield of these intermediates are correlated with the generation of chemiluminescence. researchgate.net

In the context of brominated phenols, iron(III)-porphyrin catalysts have been studied for their ability to catalyze oxidation, although the degree of debromination has been observed to be lower than that of dechlorination for chlorophenols. mdpi.com The immobilization of these catalysts on supports can enhance their stability and reusability. mdpi.com For instance, an iron(III)-tetrakis(p-sulfonatophenyl)-porphyrin (FeTPPS) catalyst immobilized on imidazole-modified silica (B1680970) demonstrated enhanced reusability in the oxidative degradation of tetrabromobisphenol A (TBBPA). mdpi.com

Role of Catalysts (e.g., TiO₂ Clusters) in Heterogeneous Degradation

Heterogeneous photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂) is a prominent advanced oxidation process for the degradation of halogenated organic pollutants. iwaponline.comnih.gov This process involves the generation of highly reactive species, primarily hydroxyl radicals, upon irradiation of the catalyst with UV light. researchgate.net

The photocatalytic degradation of various brominated and phenolic micropollutants, including pentabromotoluene (B47190) (PBT) and pentabromoethyl benzene (B151609) (PBEB), has been successfully demonstrated using TiO₂ and cerium dioxide (CeO₂) nanoparticles. iwaponline.com The efficiency of degradation is influenced by parameters such as irradiation time and nanoparticle concentration. iwaponline.com For instance, nano-CeO₂ showed slightly better photodegradation results for PBT and PBEB compared to nano-TiO₂ under optimized conditions. iwaponline.com

The surface properties of the catalyst, such as its point of zero charge (PZC), play a significant role in the photocatalytic process by influencing the adsorption of the substrate onto the catalyst surface. nih.gov For TiO₂, the PZC is approximately 5.8. nih.gov The modification of TiO₂ catalysts, for example by creating TiO₂ nanofibers or by immobilizing them on supports like chitosan (B1678972) beads, can enhance their photocatalytic activity and reusability. nih.govnih.gov

During the photocatalytic oxidation of pentachlorophenol (PCP), a compound structurally related to this compound, intermediates such as 2,3,5,6-tetrachloro-1,4-hydroquinone, 2,3,5,6-tetrachloro-1,4-benzoquinone, and 2,3,5,6-tetrachlorophenol have been identified. researchgate.net This indicates that the degradation proceeds through a series of oxidation and dechlorination/debromination steps.

Biotic Degradation Processes and Biotransformation

The biodegradation of halogenated phenols, including this compound, is a critical process for their removal from the environment. researchgate.netnih.gov A variety of microorganisms have demonstrated the ability to degrade these compounds under different environmental conditions. nih.gov

For instance, several bacterial strains, including Sphingomonas sp., Herbaspirillum sp., and Nocardioides sp., have been shown to degrade 2,3,4,6-tetrachlorophenol. nih.gov Some of these strains can utilize the chlorophenol as a sole source of carbon and energy, leading to its mineralization. nih.gov The degradation can be influenced by factors such as temperature and the presence of oxygen. nih.gov Some bacteria can degrade these compounds under microaerophilic conditions, indicating their potential for bioremediation in environments with low oxygen levels. nih.gov

In some cases, the degradation of highly chlorinated phenols is enhanced by the presence of other organic substrates in a process known as cometabolism. nih.gov Additionally, a two-stage approach combining pulse electric discharge with biological degradation has been shown to be effective for the mineralization of 2,3,5,6-tetrachlorophenol. nih.gov

Microbial Dehalogenation Pathways (Aerobic and Anaerobic)

Microbial dehalogenation is a key step in the biodegradation of halogenated aromatic compounds. This process can occur under both aerobic and anaerobic conditions and involves the cleavage of the carbon-halogen bond. epa.govwur.nl

Aerobic Dehalogenation: Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenases. wur.nl This can lead to the formation of hydroxylated intermediates, which may then undergo dehalogenation. For example, the degradation of some chlorophenols by Rhodococcus chlorophenolicus involves an initial hydrolytic substitution of a chlorine atom with a hydroxyl group. wur.nl

Anaerobic Dehalogenation: Anaerobic dehalogenation, particularly reductive dehalogenation, is a significant pathway for the breakdown of highly halogenated compounds. epa.gov In this process, the halogenated compound acts as an electron acceptor, and a halogen is replaced by a hydrogen atom. epa.gov

Reductive Dehalogenation of Brominated Phenols

Reductive dehalogenation is a crucial process for the detoxification and degradation of brominated phenols in anaerobic environments. epa.gov This process is carried out by a diverse range of anaerobic bacteria. epa.gov

The specificity of reductive dehalogenation can be influenced by the position of the halogen substituents on the aromatic ring. epa.gov Studies on chlorophenols have shown that microorganisms can exhibit specificity for dehalogenating at ortho, meta, or para positions. epa.gov For instance, microorganisms acclimated to a specific monochlorophenol isomer can dehalogenate pentachlorophenol at the corresponding positions. epa.gov

Research has shown that anaerobic microorganisms in pond sediments can reductively dehalogenate dichloroanilines, suggesting that similar processes could occur for brominated phenols. epa.gov The dehalogenation of 2,4-dibromophenol (B41371) has been observed in marine sediments, although in this case, sulfate-reducing bacteria were not directly involved in the dehalogenation step but rather in the degradation of the resulting phenol. epa.gov The bacterium Desulfitobacterium dehalogenans has been shown to reductively dehalogenate a range of ortho-chlorophenols and some bromophenols, including 2-bromophenol (B46759) and 2,6-dibromophenol. nih.gov

It is important to note that while some microorganisms can completely dehalogenate and mineralize these compounds, in other cases, partial dehalogenation may lead to the accumulation of less halogenated but still potentially toxic intermediates. epa.gov

Compound Information

| Compound Name |

| This compound |

| 2,3,4,5-tetrachlorophenol |

| 2,3,4,6-tetrachlorophenol |

| 2,3,5,6-tetrachloro-1,4-benzoquinone |

| 2,3,5,6-tetrachloro-1,4-hydroquinone |

| 2,3,5,6-tetrachlorophenol |

| 2,3,6-trichlorophenol |

| 2,4,5-trichlorophenol |

| 2,4-dibromophenol |

| 2,6-dibromophenol |

| 2-bromophenol |

| 3-chlorobenzoate |

| Cerium dioxide |

| Hydrogen peroxide |

| Pentabromoethyl benzene |

| Pentabromotoluene |

| Pentachlorophenol |

| Peroxymonosulfate |

| Persulfate |

| Salbutamol |

| Terbutaline |

| Tetrabromobisphenol A |

| Titanium dioxide |

| Trichlorophenols |

Interactive Data Table: Degradation Studies of Halogenated Phenols

Oxidative Dehalogenation Mechanisms

Oxidative dehalogenation is a crucial mechanism in the breakdown of halogenated phenols. This process involves the removal of halogen substituents from the aromatic ring, often initiated by enzymatic or chemical oxidation. For instance, flavin-dependent monooxygenases can catalyze the dehalogenation of halogenated phenols by incorporating a hydroxyl group, a reaction that uses reduced flavin and molecular oxygen as co-substrates. nih.gov This enzymatic process is a key step in the aerobic degradation of these compounds. nih.gov

Preferential Halogen Removal Patterns (e.g., Ortho vs. Para Dehalogenation)

The position of halogen atoms on the aromatic ring significantly influences the rate and pathway of dehalogenation. Studies on various chlorinated phenols have shown that the position of the chlorine atoms affects their degradation. For example, in the degradation of pentachlorophenol (PCP), dehalogenation has been observed to occur at the ortho and para positions. epa.gov Specifically, microorganisms adapted to 2-chlorophenol (B165306) could dehalogenate PCP at both ortho positions and the para position, while those adapted to 3-chlorophenol (B135607) only targeted the meta position. epa.gov Generally, for chlorinated benzoates, the ease of dehalogenation follows the order meta > ortho > para. epa.gov In contrast, for hydroxy, alkoxy, and nitrogen-substituted aromatic compounds, halogens at the ortho and para positions are typically removed more readily. epa.gov The stronger carbon-bromine bond compared to the carbon-chlorine bond suggests that brominated analogs may undergo slower degradation.

Characterization of Specific Microbial Consortia and Isolated Strains Capable of Halogenated Phenol Degradation

A variety of microorganisms have been identified with the ability to degrade halogenated phenols. These include both individual strains and complex microbial consortia.

Microbial Consortia: Sulfidogenic consortia enriched from estuarine sediment have demonstrated the ability to degrade 4-chlorophenol, 4-bromophenol, and 4-iodophenol (B32979) under anaerobic conditions, using sulfate as an electron acceptor. nih.gov These consortia can mineralize these compounds to carbon dioxide. nih.gov Similarly, microbial consortia from marine sponges have been shown to reductively debrominate a range of brominated phenols, including 2,4,6-tribromophenol (B41969) and 2,6-dibromophenol, under methanogenic and sulfidogenic conditions. nih.gov The effectiveness of microbial consortia in degrading complex pollutants is often attributed to the synergistic actions of different microbial populations. plos.org

Isolated Strains: Several bacterial strains have been isolated and characterized for their ability to degrade halogenated phenols. For example, Nocardioides sp. strain PD653 can dissipate 2,3,5,6-tetrachlorophenol. nih.gov The fungus Penicillium frequentans Bi 7/2 has been shown to metabolize various monohalogenated phenols and 3,4-dichlorophenol. nih.gov The marine yeast Yarrowia lipolytica NCIM 3589 can degrade bromobenzene, with phenol as an initial degradation product. frontiersin.orgresearchgate.net Other notable degrading organisms include Pseudomonas fluorescens PU1, which utilizes a meta-cleavage pathway for phenol degradation, and various Pseudomonas and Bacillus species. nih.govresearchgate.net

Enzymatic Biotransformation Processes (e.g., Dehalogenases, Dioxygenases, Dehydrogenases)

The microbial degradation of halogenated phenols is mediated by a diverse array of enzymes that catalyze specific transformation steps.

Dehalogenases: These enzymes are critical for the initial step of cleaving the carbon-halogen bond. mdpi.com They can be broadly categorized into hydrolytic dehalogenases, which use water to replace the halogen with a hydroxyl group, and reductive dehalogenases. mdpi.com An extracellular dehalogenase from the yeast Yarrowia lipolytica has been shown to be induced by the presence of brominated compounds. frontiersin.org

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, often leading to ring cleavage. unesp.br Catechol 1,2-dioxygenase and catechol 2,3-dioxygenase are key enzymes that cleave the catechol ring through ortho and meta pathways, respectively. nih.govresearchgate.net For halogenated phenols, specialized enzymes like chlorocatechol 1,2-dioxygenase are often required. tandfonline.com

Dehydrogenases: These enzymes are involved in the oxidation of hydroxylated intermediates. asm.orgoup.com For example, cis-dihydrodiol dehydrogenases can convert dihydrodiols to catechols, which are central intermediates in the degradation pathway. unesp.br

Integrated Bioremediation Approaches (e.g., Combined Physical/Chemical Pre-treatment with Bioremediation)

Combining physical or chemical pre-treatment methods with bioremediation can enhance the degradation of recalcitrant compounds like this compound. One such approach involves using a photocatalytically induced enzymatic process. For instance, a system using titanium dioxide (TiO₂) and horseradish peroxidase (HRP) immobilized on a glass support has been shown to effectively treat pentachlorophenol and pentabromophenol. nih.gov In this system, UV irradiation of TiO₂ generates reactive oxygen species that can initiate the degradation process, which is then furthered by the enzymatic action of HRP. nih.gov This integrated approach can reduce the need for co-factors like hydrogen peroxide and enhance the stability and reusability of the enzyme. nih.gov

Formation of Transformation Products and Degradation Byproducts

The degradation of this compound can lead to the formation of various transformation products and byproducts, some of which may also be of environmental concern.

Oligomerization and Polymerization Products (e.g., Hydroxylated Polybrominated Diphenyl Ethers from Bromophenols)

Under certain oxidative conditions, bromophenols can undergo oligomerization and polymerization reactions, leading to the formation of larger, more complex molecules. nih.gov A significant class of these products is the hydroxylated polybrominated diphenyl ethers (HO-PBDEs). acs.orgnih.govtandfonline.com

The formation of HO-PBDEs is believed to occur through the oxidative coupling of bromophenoxy radicals, which are generated from the oxidation of bromophenols. nih.govtandfonline.com This process can be catalyzed by enzymes like bromoperoxidase or abiotically by metal oxides such as manganese dioxide. acs.orgnih.govacs.org For example, the oxidation of 2,4-dibromophenol can yield products like 2'-hydroxy-2,3',4,5'-tetrabromodiphenyl ether (2'-OH-BDE-68). acs.orgnih.gov Similarly, the alga Prorocentrum donghaiense has been shown to biosynthesize HO-PBDEs from bromophenol precursors. nih.gov These polymerization reactions can also be induced by chemical oxidants like potassium permanganate, leading to the formation of brominated dimeric products. acs.org

Re-halogenation Phenomena and De Novo Formation of Halogenated Byproducts

The degradation of polyhalogenated phenols can be a complex process that does not always lead to immediate detoxification. Under certain environmental conditions, particularly during advanced oxidation processes or incineration, the transformation of this compound can paradoxically result in the formation of other, sometimes more toxic, halogenated byproducts. This can occur through re-halogenation or de novo synthesis, where liberated bromine and chlorine atoms react with the parent compound, its degradation intermediates, or other organic matter present in the environmental matrix.

Research on analogous compounds, such as 2,4,6-trichlorophenol (TCP), has shown that degradation via sulfate radicals can lead to the formation of more highly chlorinated compounds. researchgate.net During the degradation of TCP, the release of chlorine atoms from the benzene ring can participate in the de novo formation of other polychlorinated aromatics. researchgate.net This suggests that the degradation of this compound could similarly release bromide and chloride ions, which can then be re-oxidized to reactive halogen species and attack other organic molecules, leading to a variety of brominated, chlorinated, and mixed bromo-chloro organic byproducts.

For instance, studies on the degradation of 2,4,6-trichlorophenol have identified the formation of byproducts such as 2,4,5-trichlorophenol and 2,3,4,6-tetrachlorophenol, indicating intramolecular rearrangement or reactions with other chlorinated species. researchgate.net Furthermore, thermal processes like waste incineration, especially of mixed waste containing both brominated and chlorinated compounds, have been shown to be a source of mixed-halogenated phenols, which can act as precursors to the formation of highly toxic polybrominated/polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs). researchgate.net

While specific studies on the re-halogenation byproducts from this compound are limited, the principles observed with other halogenated phenols provide a strong indication of the potential for such reactions to occur.

Table 1: Potential Halogenated Byproducts from Re-halogenation and De Novo Formation

| Precursor Compound | Degradation Process | Potential Byproduct(s) | Reference |

|---|---|---|---|

| 2,4,6-Trichlorophenol | Sulfate Radical Oxidation | 2,4,5-Trichlorophenol, 2,3,4,6-Tetrachlorophenol, 2,3,5,6-Tetrachloro-1,4-benzenediol | researchgate.net |

| Brominated/Chlorinated Waste | Incineration | Mixed Halogenated Phenols, PBDD/Fs, PCDD/Fs | researchgate.net |

Pathways Leading to Ring-Opening Products and Ultimate Mineralization

The complete degradation of this compound involves the breaking of the aromatic ring, a process that typically follows initial hydroxylation steps. This leads to the formation of aliphatic organic acids, which can then be further degraded to simple inorganic molecules such as carbon dioxide, water, and inorganic halides (Br⁻ and Cl⁻), a process known as mineralization.

Studies on the closely related compound 2,3,5,6-tetrachlorophenol (2,3,5,6-TeCP) using Fenton reagents (a source of hydroxyl radicals) have provided significant insight into these pathways. The initial attack by hydroxyl radicals on 2,3,5,6-TeCP leads to the formation of chlorinated quinoid intermediates. researchgate.net These intermediates are key in the subsequent ring-opening reactions.

The primary intermediates identified in the degradation of 2,3,5,6-TeCP include:

Tetrachloro-p-hydroquinone (P-TCHQ)

Tetrachloro-p-benzoquinone (P-TCBQ)

Tetrachloro-o-hydroquinone (O-TCHQ) researchgate.net

These chlorinated quinones can undergo further hydroxylation to form compounds like trichlorohydroxy-1,4-benzoquinone and 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone. researchgate.net The accumulation of these hydroxylated intermediates facilitates the cleavage of the aromatic ring, leading to the formation of various short-chain carboxylic acids. researchgate.netresearchgate.net

The ultimate mineralization of the compound is the final step in the degradation process. Studies combining pulse electric discharge with bioremediation have demonstrated that 2,3,5,6-tetrachlorophenol can be mineralized by acclimated activated sludge. nih.gov Similarly, bacterial degradation of other tetrachlorophenols has been shown to result in stoichiometric release of chloride ions, indicating complete breakdown of the parent molecule. ebi.ac.uk

Table 2: Identified Intermediates and Products in the Degradation Pathway of 2,3,5,6-Tetrachlorophenol

| Stage | Compound Type | Specific Compounds Identified | Reference |

|---|---|---|---|

| Initial Intermediates | Chlorinated Quinoids | Tetrachloro-p-hydroquinone, Tetrachloro-p-benzoquinone, Tetrachloro-o-hydroquinone | researchgate.net |

| Hydroxylated Intermediates | Hydroxylated Chloroquinones | Trichlorohydroxy-1,4-benzoquinone, 2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone | researchgate.net |

| Ring-Opening Products | Carboxylic Acids | Dichloromaleic acid, Chloromalonic acid, Oxalic acid, Formic acid | researchgate.net |

| Final Mineralization Products | Inorganic Compounds | Carbon Dioxide (CO₂), Inorganic Halides (Cl⁻, Br⁻) | researchgate.net |

Advanced Analytical Methodologies for 4 Bromo 2,3,5,6 Tetrachlorophenol Detection and Quantification in Environmental Matrices

Extraction and Sample Preparation Techniques for Environmental Samples (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical initial step for isolating 4-Bromo-2,3,5,6-Tetrachlorophenol from complex environmental matrices and eliminating interfering substances. The choice of technique is contingent on the sample's nature, such as water, soil, or sediment.

Solid-Phase Extraction (SPE) has become a preferred method over traditional liquid-liquid extraction due to its minimal solvent usage, simplicity, flexibility, and potential for higher selectivity. manuallib.com For phenolic compounds, including various chlorophenols, SPE is widely used for sample preconcentration from aqueous samples. jcsp.org.pk The process involves passing a water sample through a cartridge containing a solid sorbent that retains the analyte. For acidic compounds like phenols, pH adjustment of the sample is crucial for effective retention. To ensure the compound is in its protonated, neutral form for optimal extraction, the sample pH should be adjusted to be at least two units below the compound's pKa value. researchgate.net

Various sorbents are available for SPE. For instance, a study on brominated phenols in aqueous samples utilized SPE for extraction and purification. researchgate.net Another method developed for a range of phenolic compounds in water and juice samples employed a strong anion-exchange resin. researchgate.net After extraction, the analyte is eluted from the cartridge with a small volume of an appropriate organic solvent. manuallib.comresearchgate.net

Liquid-Liquid Extraction (LLE) is a conventional technique used for extracting chlorophenols from wastewater and other aqueous samples. researchgate.netoup.com This method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For water samples, extraction is typically performed at a pH of ≤ 2 with a solvent like dichloromethane. settek.com For solid samples like soil or sediment, methods such as Soxhlet extraction may be employed, often followed by a cleanup step like acid-base partition to remove interferences. settek.com While effective, LLE often requires large volumes of organic solvents. jcsp.org.pk

A summary of extraction techniques applicable to halogenated phenols is presented below.

| Technique | Matrix | Key Parameters | Advantages | Disadvantages | Reference |

| Solid-Phase Extraction (SPE) | Water, Wastewater | Sorbent type (e.g., C18, anion-exchange), pH adjustment, eluting solvent (e.g., dichloromethane, hexane) | Minimal solvent use, high selectivity, good reproducibility | Can be affected by matrix interferences | manuallib.comresearchgate.netresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Water, Wastewater, Soil | Extraction solvent (e.g., dichloromethane), pH adjustment, cleanup steps | Well-established, robust | Requires large solvent volumes, can be labor-intensive | researchgate.netoup.comsettek.com |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other compounds present in the extracted sample, ensuring accurate identification and quantification.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. However, direct analysis of phenols by GC can be challenging due to their polarity, which can lead to poor peak shape and interaction with the chromatographic column. To overcome this, a derivatization step is often employed to convert the phenols into less polar, more volatile derivatives. researchgate.netiwaponline.com Common derivatization methods include:

Acetylation: Using acetic anhydride (B1165640) to form acetate (B1210297) esters. jcsp.org.pkresearchgate.netoup.com

Pentafluorobenzylation (PFBBr): Reacting with α-bromo-2,3,4,5,6-pentafluorotoluene to form pentafluorobenzyl ethers. This is particularly useful for enhancing the response of electron-capture detectors. researchgate.netsettek.comepa.gov

Silylation: Using reagents like BSTFA to form trimethylsilyl (B98337) (TMS) ethers. nih.gov

Once derivatized, the compounds are separated on a capillary GC column, typically a low-polarity phase like a 5% diphenyl/95% dimethyl polysiloxane (e.g., DB-5, TG-5SilMS). epa.govthermofisher.com

Several detectors can be used for the analysis of derivatized this compound:

Flame Ionization Detector (FID): A universal detector for organic compounds, but may lack the required sensitivity for trace environmental analysis. epa.gov

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it well-suited for detecting brominated and chlorinated phenols. The ECD response can be significantly enhanced by derivatization with electron-capturing groups, such as in pentafluorobenzylation. researchgate.netnih.gov

Mass Spectrometry (MS): Provides both high sensitivity and structural information, allowing for definitive identification of the analyte. researchgate.netiwaponline.comnih.gov It is often considered the method of choice for confirmation. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is an alternative to GC, particularly for compounds that are not easily volatilized or require analysis without derivatization. For phenolic compounds, reversed-phase HPLC is the most common approach.

A typical HPLC system for analyzing halogenated phenols would use a C18 column (e.g., Eclipse XDB-C18) with a gradient elution program. mdpi.com The mobile phase often consists of a mixture of an aqueous solution (frequently acidified with an acid like phosphoric acid) and an organic solvent such as acetonitrile. jcsp.org.pkmdpi.com

The Diode Array Detector (DAD) is a powerful tool for HPLC analysis. It acquires the entire UV-visible spectrum for each point in the chromatogram. This capability is useful for:

Peak Identification: Comparing the acquired spectrum of a peak with that of a known standard.

Peak Purity Assessment: Checking if a chromatographic peak corresponds to a single compound.

Optimal Wavelength Selection: Allowing for quantification at the wavelength of maximum absorbance for each compound, thereby maximizing sensitivity. mdpi.com

A study detailing the simultaneous determination of 17 phenolic compounds, including 2,3,4,6-Tetrachlorophenol (B30399), utilized an HPLC-DAD method with multiwavelength analysis for optimal detection. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed compared to conventional HPLC. researchgate.net A study developing a method for chlorophenols used a UPLC system with an Acquity BEH C18 column (1.7 µm particle size) to achieve separation. researchgate.net The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the highly sensitive analysis of emerging halogenated pollutants in drinking water. iwaponline.com This technique offers very low detection limits, often in the nanogram per liter range. iwaponline.com

| Technique | Typical Column | Detector(s) | Key Features | Reference |

| Gas Chromatography (GC) | DB-5, SE-54, TR-5MS | FID, ECD, MS | Often requires derivatization (e.g., acetylation, PFBBr) to improve volatility and detectability. ECD is highly sensitive to halogenated compounds. | researchgate.netiwaponline.comepa.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | DAD, MS | Analyzes compounds in their native form. DAD provides spectral information for identification and purity checks. | jcsp.org.pkmdpi.comnih.gov |

| Ultra-Performance Liquid Chromatography (UPLC) | Acquity BEH C18 (sub-2µm) | PDA, MS, MS/MS | Faster analysis, higher resolution, and greater sensitivity than HPLC. Often coupled with MS for trace analysis. | iwaponline.comresearchgate.net |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS), is the gold standard for the unambiguous identification and reliable quantification of organic contaminants in environmental samples. iwaponline.comncess.gov.in The mass spectrometer ionizes the molecules eluting from the chromatography column and separates them based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint.

For polyhalogenated compounds like this compound, the presence of bromine and chlorine atoms results in a characteristic isotopic pattern due to the natural abundance of their isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br). This isotopic pattern is highly diagnostic and provides a high degree of confidence in the identification of the compound. nih.govacs.org

For quantitative analysis, tandem mass spectrometry (MS/MS) is often used. acs.orgcsic.es In this technique, a specific precursor ion of the target analyte is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interferences, leading to enhanced sensitivity and selectivity. acs.orgcsic.es

For applications requiring lower detection limits than what can be achieved with a full scan analysis, the mass spectrometer can be operated in the Selective Ion Monitoring (SIM) mode. researchgate.netoup.comepa.gov In SIM mode, instead of scanning the entire mass range, the instrument is set to detect only a few specific m/z values corresponding to characteristic ions of the target analyte. oup.com This dramatically increases the dwell time on the selected ions, resulting in a significantly improved signal-to-noise ratio and, consequently, lower detection limits. researchgate.net

For the analysis of 2,3,4,6-tetrachlorophenol, characteristic ions at m/z 232, 131, 230, 166, 234, and 168 have been used in SIM analysis. epa.gov For this compound, one would expect to monitor the molecular ion cluster and key fragment ions. The identity of the compound in an extract is confirmed by matching the retention time and the relative abundance of the selected characteristic ions to those of an authentic standard. oup.com

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) represents a powerful analytical technique for the detection and quantification of trace-level contaminants like this compound in complex environmental matrices. Its primary advantage over single-quadrupole mass spectrometry lies in its significantly enhanced selectivity and sensitivity, achieved by performing two stages of mass analysis. shimadzu.com When coupled with a gas chromatograph (GC-MS/MS), this method provides robust and reliable results for semivolatile organic compounds (SVOCs). shimadzu.comhpst.cz

The core of the MS/MS technique is an experimental setup involving two mass analyzers in series, separated by a collision cell. In the most common configuration, a triple quadrupole (QqQ) mass spectrometer, the process unfolds as follows:

Precursor Ion Selection: After chromatographic separation, the analyte enters the ion source where it is ionized. The first quadrupole (Q1) is set to select only the ion corresponding to the molecular weight of the target analyte (the precursor ion). For the closely related compound 2,3,5,6-Tetrachlorophenol (B165523), the precursor ions would have mass-to-charge ratios (m/z) of 232 and 234, reflecting the isotopic distribution of chlorine. restek.com

Collision-Induced Dissociation (CID): The selected precursor ion is then accelerated into the second quadrupole (q2), which functions as a collision cell. Here, it collides with an inert gas (like argon or nitrogen), causing the ion to fragment into smaller, characteristic product ions.

Product Ion Analysis: The third quadrupole (Q3) scans and detects these specific product ions.

This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective because it requires a compound to meet two specific mass criteria: it must have the correct precursor ion mass and it must fragment to produce the correct product ion masses. This dual-filtering process effectively eliminates chemical noise and matrix interferences that might share the same nominal mass as the parent analyte, a common issue in single-quadrupole analysis. The result is a much cleaner signal and a significantly lower signal-to-noise ratio, which directly translates to lower detection limits. shimadzu.com

For instance, in the GC-MS/MS analysis of semivolatiles, specific MRM transitions are developed for each target compound. For 2,3,5,6-Tetrachlorophenol, established transitions include monitoring the fragmentation of the precursor ion at m/z 232 into product ions at m/z 131 and m/z 168, and the precursor at m/z 234 into the product ion at m/z 133. restek.com Each transition is optimized with a specific collision energy (measured in volts) to maximize the yield of the product ion. restek.com By monitoring one transition for quantification and another for confirmation, the method ensures a very high degree of confidence in the identification and measurement of the analyte, even at parts-per-trillion levels. hpst.cz

Method Validation Parameters (e.g., Detection Limits, Quantification Limits, Recoveries, Precision)

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. For the analysis of this compound and its isomers, key validation parameters include detection limits, quantification limits, recovery, and precision. These parameters are typically established through rigorous testing using various analytical techniques, often involving solid-phase extraction (SPE) for sample cleanup and concentration, followed by gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS). researchgate.net

Detection and Quantification Limits: The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. A study using SPE followed by derivatization and GC-ECD analysis determined the LOD for 2,3,5,6-Tetrachlorophenol to be 2.9 µg/L. researchgate.net Another analysis of the related isomer, 2,3,4,6-Tetrachlorophenol, using derivatization and GC-MS, reported an LOD of 0.095 µg/L and an LOQ of 0.287 µg/L, showcasing the sensitivity of mass spectrometry-based methods. researchgate.net

Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is commonly expressed as the relative standard deviation (RSD). For 2,3,5,6-Tetrachlorophenol, a repeatability study using GC-ECD showed an RSD of 3.4%. researchgate.net GC-MS/MS methods have demonstrated excellent precision, with the percent relative standard deviation of response factors (%RSD of RF) for 2,3,5,6-Tetrachlorophenol being reported as 9.6% and 10.45%. shimadzu.comhpst.cz For 2,3,4,6-Tetrachlorophenol, a precision (RSD) of 4.2% has been documented. researchgate.net

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. Methods for 2,3,5,6-Tetrachlorophenol have shown excellent linearity, with reported coefficients of determination (R²) greater than 0.99. shimadzu.comresearchgate.net A GC-MS/MS method demonstrated a linear dynamic range for 2,3,5,6-Tetrachlorophenol from 0.02 to 20 mg/L (ppm). shimadzu.com

The table below summarizes representative method validation parameters for tetrachlorophenol isomers from various studies.

| Parameter | Compound | Value | Technique | Source |

|---|---|---|---|---|

| Limit of Detection (LOD) | 2,3,5,6-Tetrachlorophenol | 2.9 µg/L | SPE-GC-ECD | researchgate.net |

| Limit of Detection (LOD) | 2,3,4,6-Tetrachlorophenol | 0.095 µg/L | GC-MS | researchgate.net |

| Limit of Quantification (LOQ) | 2,3,4,6-Tetrachlorophenol | 0.287 µg/L | GC-MS | researchgate.net |

| Precision (RSD) | 2,3,5,6-Tetrachlorophenol | 3.4% | SPE-GC-ECD | researchgate.net |

| Precision (%RSD of RF) | 2,3,5,6-Tetrachlorophenol | 9.6% | GC-MS/MS | hpst.cz |

| Precision (%RSD of RF) | 2,3,5,6-Tetrachlorophenol | 10.45% | GC-MS/MS | shimadzu.com |

| Precision (RSD) | 2,3,4,6-Tetrachlorophenol | 4.2% | GC-MS | researchgate.net |

| Recovery | Chlorophenols | 70% - 106% | SPE-GC-ECD | researchgate.net |

| Recovery | Phenols | 76% - 111% | SPDE-GC-MS | researchgate.net |

| Linearity (R²) | 2,3,5,6-Tetrachlorophenol | >0.998 | SPE-GC-ECD | researchgate.net |

| Linearity (R²) | 2,3,5,6-Tetrachlorophenol | 0.993 | GC-MS/MS | shimadzu.com |

| Dynamic Range | 2,3,5,6-Tetrachlorophenol | 0.02 - 20 mg/L | GC-MS/MS | shimadzu.com |

Future Research Directions and Emerging Paradigms for 4 Bromo 2,3,5,6 Tetrachlorophenol Research

Development of Novel and Sustainable Synthesis Routes for Complex Mixed Halogenated Phenols

The synthesis of complex mixed halogenated phenols, including 4-bromo-2,3,5,6-tetrachlorophenol, has traditionally relied on methods that can be hazardous and generate significant waste. Future research must focus on developing novel and sustainable synthesis routes that are not only efficient but also environmentally benign.

A promising area of exploration is the use of greener halogenating agents and reaction conditions. For instance, mechanochemical methods, which involve grinding solid reactants together, have shown potential for the halogenation of phenols in a solvent-free or liquid-assisted grinding environment. beilstein-journals.org These methods can offer high yields in short reaction times and reduce the need for hazardous solvents. beilstein-journals.org Further research could adapt these techniques for the specific synthesis of this compound, potentially by controlling the stoichiometry of N-halosuccinimides. beilstein-journals.org

Another avenue for sustainable synthesis is the exploration of catalytic systems that are both highly selective and reusable. This could involve the use of solid acid catalysts or enzyme-catalyzed reactions. For example, chloroperoxidase has been used for the enzymatic halogenation of phenolic monoterpenes, suggesting a potential for biocatalytic routes to mixed halogenated phenols. nih.gov

The development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reactor, also presents an opportunity for more sustainable production. researchgate.net This approach can minimize waste and energy consumption by eliminating the need for intermediate purification steps. Research into tandem ipso-hydroxylation-bromination reactions of arylboronic acids, for instance, could be adapted to produce complex halogenated phenols. researchgate.net

Integration of Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Pathways

A deeper understanding of the reaction mechanisms involved in both the synthesis and degradation of this compound is crucial for optimizing these processes. The integration of advanced spectroscopic techniques will be instrumental in identifying and characterizing transient reaction intermediates and elucidating complex reaction pathways.

Techniques such as time-resolved spectroscopy can provide real-time information on the formation and decay of intermediates during chemical reactions. This could be particularly valuable for studying the fast kinetics of radical-driven degradation processes. Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can aid in the identification of previously unknown byproducts and intermediates in both synthetic and degradation pathways.

Recent studies have highlighted the role of quinoid intermediates and semiquinone radicals in the degradation of tetrachlorophenols. researchgate.net Future research should employ techniques like electron paramagnetic resonance (EPR) spectroscopy to directly detect and characterize these radical species, providing a more complete picture of the degradation mechanism. researchgate.net Combining spectroscopic data with computational modeling will further enhance the ability to predict reaction outcomes and design more efficient processes.

Refined Predictive Modeling for Environmental Fate and Transformation Kinetics in Complex Environmental Systems

Predicting the environmental fate and transport of this compound is essential for assessing its risk to ecosystems and human health. While some models exist for predicting the behavior of organic pollutants, there is a need for more refined predictive models that can account for the complex interactions that occur in real-world environmental systems. core.ac.ukwhiterose.ac.uk

Future modeling efforts should incorporate a wider range of environmental parameters, such as the presence of co-contaminants, microbial community composition, and varying redox conditions. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological or environmental activity, can be further developed and validated for mixed halogenated phenols. scispace.com These models can help to predict properties like toxicity, biodegradability, and sorption behavior.

Integrating data from laboratory-scale experiments with field observations will be crucial for developing more accurate and robust models. This will require a multidisciplinary approach that combines expertise in environmental chemistry, toxicology, and computational science. The ultimate goal is to develop models that can reliably predict the long-term fate and potential impacts of this compound under a variety of environmental scenarios.

Exploration of Synergistic Degradation Technologies (e.g., Advanced Oxidation Processes Coupled with Bioremediation)